Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate
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Overview
Description
Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate is an organic compound that belongs to the class of naphthoates These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate typically involves multi-step organic reactions. One common method includes the esterification of 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxy-2-naphthoate: Lacks the additional phenyl group, resulting in different chemical properties.
Methyl 5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate: Similar structure but with variations in the position of functional groups.
Uniqueness
Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions and reactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H20O5 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-11-9-17(23)18(12(2)20(11)25-3)19-15-7-5-14(21(24)26-4)10-13(15)6-8-16(19)22/h5-10,22-23H,1-4H3 |
InChI Key |
KLRGPOGTUFHDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=CC(=C3)C(=O)OC)O)O |
Origin of Product |
United States |
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